molecular formula C21H29NO2 B1389368 4-(Isopentyloxy)-N-(2-phenoxybutyl)aniline CAS No. 1040689-26-6

4-(Isopentyloxy)-N-(2-phenoxybutyl)aniline

Cat. No.: B1389368
CAS No.: 1040689-26-6
M. Wt: 327.5 g/mol
InChI Key: UAHDFFJEJNMFNL-UHFFFAOYSA-N
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Description

4-(Isopentyloxy)-N-(2-phenoxybutyl)aniline is an organic compound that belongs to the class of aniline derivatives. This compound is characterized by the presence of an isopentyloxy group attached to the para position of the aniline ring and a phenoxybutyl group attached to the nitrogen atom. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Isopentyloxy)-N-(2-phenoxybutyl)aniline typically involves a multi-step process. One common synthetic route includes the following steps:

    Preparation of 4-(Isopentyloxy)aniline: This can be achieved by reacting 4-nitroaniline with isopentyl alcohol in the presence of a catalyst such as sulfuric acid, followed by reduction of the nitro group to an amino group using a reducing agent like hydrogen gas in the presence of a palladium catalyst.

    Preparation of 2-phenoxybutyl bromide: This involves the reaction of 2-phenoxybutanol with hydrobromic acid.

    Formation of this compound: The final step involves the nucleophilic substitution reaction between 4-(Isopentyloxy)aniline and 2-phenoxybutyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Isopentyloxy)-N-(2-phenoxybutyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

4-(Isopentyloxy)-N-(2-phenoxybutyl)aniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(Isopentyloxy)-N-(2-phenoxybutyl)aniline depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Isopentyloxy)-N-(2-phenoxyethyl)aniline
  • 4-(Isopentyloxy)-N-(2-phenoxypropyl)aniline
  • 4-(Isopentyloxy)-N-(2-phenoxyhexyl)aniline

Uniqueness

4-(Isopentyloxy)-N-(2-phenoxybutyl)aniline is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both isopentyloxy and phenoxybutyl groups allows for unique interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

4-(3-methylbutoxy)-N-(2-phenoxybutyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO2/c1-4-19(24-21-8-6-5-7-9-21)16-22-18-10-12-20(13-11-18)23-15-14-17(2)3/h5-13,17,19,22H,4,14-16H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAHDFFJEJNMFNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC1=CC=C(C=C1)OCCC(C)C)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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